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Compound of Interest

Compound Name:
4-[Bis(2-

chloroethyl)amino]benzaldehyde

Cat. No.: B074123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-[Bis(2-chloroethyl)amino]benzaldehyde, a molecule of interest in medicinal

chemistry and organic synthesis. The document details its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for

its identification, characterization, and application in research and development.

Core Spectroscopic Data
The following sections present the key spectroscopic data for 4-[Bis(2-
chloroethyl)amino]benzaldehyde, organized for clarity and ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental NMR data for 4-[Bis(2-chloroethyl)amino]benzaldehyde is not readily

available in the public domain. However, based on established principles of NMR spectroscopy

and analysis of similar structures, a predicted set of ¹H and ¹³C NMR data is provided below.

These predictions are intended to guide researchers in the preliminary identification of the

compound.

Table 1: Predicted ¹H NMR Data for 4-[Bis(2-chloroethyl)amino]benzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.8 s 1H
Aldehyde proton (-

CHO)

~7.7 d 2H
Aromatic protons

ortho to -CHO

~6.7 d 2H
Aromatic protons

meta to -CHO

~3.8 t 4H
Methylene protons (-

N-CH₂-)

~3.7 t 4H
Methylene protons (-

CH₂-Cl)

Table 2: Predicted ¹³C NMR Data for 4-[Bis(2-chloroethyl)amino]benzaldehyde

Chemical Shift (δ) ppm Assignment

~190 Aldehyde carbon (-CHO)

~152 Aromatic carbon attached to Nitrogen

~132 Aromatic carbons ortho to -CHO

~129 Aromatic carbon attached to -CHO

~111 Aromatic carbons meta to -CHO

~52 Methylene carbons (-N-CH₂-)

~40 Methylene carbons (-CH₂-Cl)

Infrared (IR) Spectroscopy
The infrared spectrum of 4-[Bis(2-chloroethyl)amino]benzaldehyde exhibits characteristic

absorption bands corresponding to its functional groups. The data presented here is sourced

from the NIST/EPA Gas-Phase Infrared Database[1].
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Table 3: Key IR Absorption Bands for 4-[Bis(2-chloroethyl)amino]benzaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~2920 Strong C-H stretch (aliphatic)

~2850 Strong C-H stretch (aliphatic)

~1680 Strong C=O stretch (aldehyde)

~1600 Medium C=C stretch (aromatic)

~1520 Medium
N-O stretch (nitro-like, potential

impurity or degradation)

~1340 Medium C-N stretch

~750 Strong C-Cl stretch

Mass Spectrometry (MS)
The electron ionization mass spectrum of 4-[Bis(2-chloroethyl)amino]benzaldehyde provides

crucial information about its molecular weight and fragmentation pattern. The data is sourced

from the NIST Mass Spectrometry Data Center[2].

Table 4: Major Peaks in the Mass Spectrum of 4-[Bis(2-chloroethyl)amino]benzaldehyde

m/z Relative Intensity (%) Assignment

245 ~30 [M]⁺ (Molecular ion)

210 ~100 [M - Cl]⁺

196 ~40 [M - CH₂Cl]⁺

148 ~60 [M - 2(CH₂Cl)]⁺

120 ~25 [C₇H₆NO]⁺

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are intended as a guide and may require optimization based on the

specific instrumentation and sample purity.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 4-[Bis(2-chloroethyl)amino]benzaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical

shift referencing.

Data Acquisition:

Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-

noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique

carbon atom. A larger number of scans will be required due to the lower natural

abundance of the ¹³C isotope.

Data Processing:

Process the raw data using appropriate NMR software.

Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Identify the multiplicity (singlet, doublet, triplet, etc.) of the signals in the ¹H NMR

spectrum.

Infrared (IR) Spectroscopy (Solid Sample)
Sample Preparation (Thin Film Method):

Dissolve a small amount of 4-[Bis(2-chloroethyl)amino]benzaldehyde in a volatile

organic solvent (e.g., dichloromethane or acetone).

Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.

Data Acquisition:

Place the salt plate in the sample holder of an FTIR spectrometer.

Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

Collect a background spectrum of the clean, empty salt plate to subtract from the sample

spectrum.

Data Analysis:

Identify the wavenumbers of the major absorption bands.

Correlate the observed bands with the characteristic vibrational frequencies of the

functional groups present in the molecule.

Mass Spectrometry (Electron Ionization)
Sample Introduction:

Introduce a small amount of the solid sample into the mass spectrometer via a direct

insertion probe.
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Gently heat the probe to volatilize the sample into the ion source.

Ionization and Analysis:

Bombard the gaseous sample molecules with a beam of high-energy electrons (typically

70 eV) to induce ionization and fragmentation (Electron Ionization).

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Interpretation:

Identify the peak corresponding to the molecular ion ([M]⁺) to determine the molecular

weight of the compound.

Analyze the fragmentation pattern to gain structural information. The major fragment ions

can be correlated with the loss of specific neutral fragments from the molecular ion.

Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 4-[Bis(2-chloroethyl)amino]benzaldehyde.
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Caption: Workflow for the spectroscopic analysis of 4-[Bis(2-
chloroethyl)amino]benzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-[Bis(2-
chloroethyl)amino]benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b074123#spectroscopic-data-for-4-bis-2-
chloroethyl-amino-benzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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